1-Ethyl-7-methoxynaphthalene

Catalog No.
S12355564
CAS No.
M.F
C13H14O
M. Wt
186.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethyl-7-methoxynaphthalene

Product Name

1-Ethyl-7-methoxynaphthalene

IUPAC Name

1-ethyl-7-methoxynaphthalene

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

InChI

InChI=1S/C13H14O/c1-3-10-5-4-6-11-7-8-12(14-2)9-13(10)11/h4-9H,3H2,1-2H3

InChI Key

IZOJENZMNYQGIR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=C1C=C(C=C2)OC

1-Ethyl-7-methoxynaphthalene is an organic compound characterized by a naphthalene ring substituted with an ethyl group at the first position and a methoxy group at the seventh position. Its molecular formula is C12H14OC_{12}H_{14}O, and it is known for its aromatic properties, which are typical of naphthalene derivatives. The methoxy group enhances its solubility in organic solvents, making it useful in various chemical applications.

  • Oxidation: It can be oxidized to form naphthoquinones using strong oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can undergo reduction reactions, typically yielding saturated derivatives or alcohols when treated with hydrogenation catalysts like palladium on carbon.
  • Substitution Reactions: The methoxy group can be replaced through electrophilic aromatic substitution, allowing for the introduction of different functional groups.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 1-ethyl-7-methoxynaphthalene typically involves:

  • Starting Material: 7-methoxynaphthalene as a precursor.
  • Alkylation Reaction: The introduction of the ethyl group can be achieved through alkylation methods, such as:
    • Friedel-Crafts Alkylation: Utilizing ethyl chloride and a Lewis acid catalyst (e.g., aluminum chloride) to facilitate the reaction.
    • Nucleophilic Substitution: Reacting 7-methoxynaphthalene with ethyl halides under basic conditions.

These methods allow for the controlled formation of the desired compound while maintaining high yields.

1-Ethyl-7-methoxynaphthalene has several potential applications:

  • Chemical Intermediates: It serves as a building block in the synthesis of more complex organic molecules.
  • Flavors and Fragrances: Due to its aromatic properties, it may be used in perfumery and flavoring agents.
  • Pharmaceuticals: Its derivatives could be explored for medicinal purposes, particularly in developing new therapeutic agents.

Studies involving similar methoxynaphthalene compounds suggest that they may interact with various biological receptors and enzymes. These interactions can lead to significant biological effects, including modulation of oxidative stress pathways and potential anticancer activity. The unique structure of 1-ethyl-7-methoxynaphthalene could influence these interactions, warranting further investigation into its pharmacological profile.

Several compounds share structural similarities with 1-ethyl-7-methoxynaphthalene. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
1-Methoxy-naphthaleneNaphthalene ring with a methoxy group at position 1Lower solubility compared to 1-ethyl-7-methoxynaphthalene
7-Hydroxy-naphthaleneNaphthalene ring with a hydroxyl group at position 7Exhibits strong antioxidant properties
2-Ethyl-naphthaleneNaphthalene ring with an ethyl group at position 2Different substitution pattern affecting reactivity
4-Methyl-7-methoxynaphthaleneMethyl group at position 4 and methoxy at position 7Variations in biological activity due to methyl substitution

The uniqueness of 1-ethyl-7-methoxynaphthalene lies in its specific substitution pattern, which influences both its chemical reactivity and potential biological activity compared to these similar compounds.

XLogP3

4.4

Hydrogen Bond Acceptor Count

1

Exact Mass

186.104465066 g/mol

Monoisotopic Mass

186.104465066 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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